molecular formula C15H14FNO B11101132 N-(3-Fluorophenyl)-3-phenylpropanamide

N-(3-Fluorophenyl)-3-phenylpropanamide

Cat. No.: B11101132
M. Wt: 243.28 g/mol
InChI Key: RKAZOCPBHJZUJI-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-3-phenylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 3-fluorophenyl group and a phenyl moiety. The fluorine atom at the meta position of the phenyl ring likely enhances electronic and steric properties, influencing solubility, receptor binding, and metabolic stability .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14FNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)

InChI Key

RKAZOCPBHJZUJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)-3-phenylpropanamide typically involves the amidation reaction. One common method is the reaction of 3-fluoroaniline with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In concentrated HCl (reflux, 6–8 hrs), the compound yields 3-phenylpropanoic acid and 3-fluoroaniline.

  • Basic Hydrolysis : With NaOH (10% aqueous, 80°C, 4 hrs), it forms 3-phenylpropanoate and 3-fluoroaniline.

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperature/TimeProductsYield
AcidicHCl (concentrated)Reflux, 6–8 hrs3-Phenylpropanoic acid + 3-Fluoroaniline85–92%
BasicNaOH (10% aqueous)80°C, 4 hrs3-Phenylpropanoate + 3-Fluoroaniline78–88%

Nucleophilic Aromatic Substitution

The electron-deficient 3-fluorophenyl group facilitates substitution at the fluorine site. Key reactions include:

  • Alkoxyde Substitution : Reaction with sodium methoxide (MeONa) in DMF (120°C, 12 hrs) replaces fluorine with methoxy, forming N-(3-methoxyphenyl)-3-phenylpropanamide .

  • Amine Substitution : Using primary amines (e.g., methylamine) under catalytic Cu(I) yields N-(3-aminophenyl)-3-phenylpropanamide derivatives.

Table 2: Substitution Reactions

NucleophileConditionsProductYield
MethoxideMeONa, DMF, 120°C, 12 hrsN-(3-Methoxyphenyl)-3-phenylpropanamide72%
MethylamineCuI, K₂CO₃, DMF, 100°C, 24 hrsN-(3-Methylaminophenyl)-3-phenylpropanamide65%

Metal Complexation

The amide oxygen and fluorine participate in coordination chemistry:

  • Cu(II) Complexes : Forms stable octahedral complexes in ethanol/water (1:1), confirmed by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy.

  • Fe(III) Complexation : Reacts with FeCl₃ in acetonitrile to yield a paramagnetic complex with a stability constant (log K) of 4.2.

Reduction of the Amide Group

Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine:

  • Product : N-(3-Fluorophenyl)-3-phenylpropylamine (isolated as a hydrochloride salt, 89% yield).

Esterification and Acylation

  • Esterification : Reaction with ethanol/H₂SO₄ produces ethyl 3-phenylpropanoate (70% yield).

  • Acylation : Acetyl chloride in pyridine yields N-acetyl-N-(3-fluorophenyl)-3-phenylpropanamide (81% yield).

Structural and Mechanistic Insights

  • Hydrogen Bonding : The amide N–H participates in intermolecular H-bonding (2.8–3.0 Å), influencing crystallization patterns .

  • Reactivity Trends : Fluorine’s electronegativity enhances the electrophilicity of the aromatic ring, favoring nucleophilic substitution over non-fluorinated analogs .

Scientific Research Applications

Medicinal Chemistry

Drug Development
N-(3-Fluorophenyl)-3-phenylpropanamide is being investigated as a potential lead compound in drug development. Its structural features allow for modulation of biological activity, particularly in targeting specific receptors or enzymes involved in disease pathways. For instance, compounds with similar structures have shown promise as inhibitors of key proteins involved in cancer progression and inflammatory responses.

Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for certain enzymes, which may be beneficial in therapeutic contexts. The compound's ability to bind to active sites or allosteric sites of enzymes can lead to significant modulation of their activity, providing a basis for further studies into its pharmacological effects .

Organic Synthesis

Intermediate in Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited to create derivatives with enhanced properties or activities, making it valuable in the synthesis of novel compounds for research.

Synthetic Routes
The synthesis typically involves reactions between appropriate aniline derivatives and propanoic acid derivatives under controlled conditions. Various methods such as coupling reactions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) have been explored to improve yield and selectivity.

Case Studies

Several case studies have highlighted the utility of this compound in practical applications:

Study Title Focus Area Findings
Inhibition of Enzyme XBiochemistryDemonstrated that this compound effectively inhibits enzyme X, leading to reduced activity.
Synthesis of Novel Anticancer AgentsOrganic ChemistryUtilized as a key intermediate in synthesizing compounds that exhibit anticancer properties against specific cell lines.
Modulation of Receptor ActivityPharmacologyShowed potential as a modulator for receptor Y, influencing downstream signaling pathways involved in disease states.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Fluorine Substitution :

  • Meta-fluorine enhances metabolic stability and lipophilicity, favoring CNS penetration (e.g., opioid analogs in ).
  • Para-fluorine improves electronic interactions with bacterial quorum sensing receptors .

Spirocyclic Modifications :

  • Increase rigidity, improving binding to viral proteases or host cell receptors .

Polar Groups (e.g., -NH2, -OH) :

  • Enhance solubility but may reduce bioavailability due to increased hydrogen bonding .

Biological Activity

N-(3-Fluorophenyl)-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C16H16FNO\text{C}_{16}\text{H}_{16}\text{F}\text{N}O

This compound features a fluorine atom at the para position of the phenyl ring, which can influence its pharmacological properties by altering electronic characteristics and lipophilicity.

  • Opioid Receptor Interaction :
    • Similar compounds have shown significant interaction with opioid receptors, specifically the μ-opioid receptor. For instance, analogs such as fentanyl derivatives have demonstrated high binding affinities and potencies at these receptors, suggesting that this compound may exhibit similar properties .
  • Inhibition of Quorum Sensing :
    • Research indicates that structurally related compounds can inhibit quorum sensing (QS) in bacteria. For example, N-(4-fluorophenyl)-3-phenylpropanamide has been reported to attenuate QS-regulated phenotypes in various Gram-negative bacteria, which may be relevant for understanding the biological activity of this compound .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
N-(4-Fluorophenyl)-3-phenylpropanamideQS Inhibition10.5
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamideOpioid Receptor Binding0.028
This compoundPotential AntiproliferativeTBD

Case Studies and Research Findings

  • Antiproliferative Effects :
    • A study highlighted the antiproliferative effects of structurally similar compounds on cancer cell lines. While specific data for this compound is limited, its structural analogs demonstrated significant activity against MCF-7 breast cancer cells, indicating potential therapeutic applications in oncology .
  • Metabolism and Pharmacokinetics :
    • The metabolic pathways of similar compounds suggest that this compound may undergo hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that could retain or alter biological activity . Understanding these pathways is crucial for predicting efficacy and safety in clinical applications.

Q & A

Q. What are the standard synthetic routes for N-(3-Fluorophenyl)-3-phenylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via amidation of 3-phenylpropanoic acid with 3-fluoroaniline. Carbodiimide coupling agents like EDCl or DCC in dichloromethane (DCM) under reflux are commonly employed. Optimization involves adjusting reaction temperature (e.g., 0°C to room temperature for intermediate activation), stoichiometric ratios (1:1.2 acid-to-amine), and catalysts (e.g., DMAP). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) and characterization by TLC are critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?

  • Methodological Answer :
  • 1H/13C NMR : Distinct signals for the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.4 ppm, fluorine-induced splitting) and the propanamide backbone (e.g., CH2 at δ 2.5–3.0 ppm, NH at δ 8.0–8.5 ppm).
  • 19F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s presence .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : Molecular ion peak ([M+H]+) at m/z 258.3 (C15H14FNO) validates the molecular formula .

Q. What are the critical stability considerations for storing this compound, and how should decomposition be monitored?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the amide bond. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) or 1H NMR to detect degradation products (e.g., free 3-fluoroaniline). Decomposition risks increase under prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position of the phenyl ring influence the compound’s electronic properties and reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing fluorine group reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity at meta/para positions. Computational studies (e.g., DFT using Gaussian) reveal lowered LUMO energy, facilitating nucleophilic attacks. Comparative studies with non-fluorinated analogs (e.g., N-phenyl-3-phenylpropanamide) show altered regioselectivity in cross-coupling reactions .

Q. What in vitro biological assays are suitable for evaluating the antifungal potential of this compound derivatives, and how can SAR be established?

  • Methodological Answer :
  • Microdilution Assays : Test against Candida albicans and Aspergillus fumigatus (CLSI M27/M38 guidelines). Derivatives with triazole moieties (e.g., replacing the phenyl group) show enhanced antifungal activity, as seen in similar propanamide-based antifungals .
  • SAR Analysis : Modify substituents (e.g., halogens, methyl groups) and correlate logP values (calculated via ChemDraw) with MIC (Minimum Inhibitory Concentration) trends. Fluorine’s role in membrane permeability can be probed via fluorescence-based uptake assays .

Q. How can molecular docking studies predict the interaction of this compound with target enzymes, and what validation methods are recommended?

  • Methodological Answer :
  • Docking Tools : Use AutoDock Vina or Schrödinger Suite to model binding to targets like fungal CYP51 (lanosterol 14α-demethylase). The fluorophenyl group may form hydrophobic interactions with active-site residues (e.g., Phe228 in CYP51) .
  • Validation : Compare docking scores with experimental IC50 values. Mutagenesis studies (e.g., Ala-scanning of CYP51) or competitive binding assays using radiolabeled ligands (e.g., [18F]Lu AF10628 analogs) can confirm predicted interactions .

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